Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.
At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.
ClH
Acetyl-D-Homophenylalanine
CAS No.: 63393-59-9
Cat. No.: VC21539425
Molecular Formula: HCl
ClH
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63393-59-9 |
---|---|
Molecular Formula | HCl ClH |
Molecular Weight | 221.25 g/mol |
IUPAC Name | (2R)-2-acetamido-4-phenylbutanoic acid |
Standard InChI | InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Standard InChI Key | VEXZGXHMUGYJMC-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O |
Impurities | Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange. Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. |
SMILES | CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Boiling Point | 123 °F at 760 mm Hg (USCG, 1999) -121 °F at 760 mm Hg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227° F.) (EPA, 1998) -121 °F at 760 mm Hg (NIOSH, 2016) -85.05 °C at 760 mm Hg -85.1 °C -121°F |
Colorform | Colorless gas |
Melting Point | -174.6 °F (Melting point is -13.7° F for a 39.17% weight/weight solution.) (EPA, 1998) -174 °F (NIOSH, 2016) -114.22 °C -114.2 °C -174°F |
Chemical Structure and Properties
Acetyl-D-homophenylalanine is chemically known as R-2-(Ac-amino)-4-phenylbutyric acid with the molecular formula C₁₂H₁₅NO₃ . This non-proteinogenic amino acid features an acetyl group at the amino terminus, distinguishing it structurally from the standard amino acid phenylalanine. The compound is characterized by a one-carbon-extended side chain compared to phenylalanine, which contributes to its unique biochemical properties and applications.
The physical properties of Acetyl-D-homophenylalanine include:
Parameter | Value |
---|---|
CAS Number | 63393-59-9 |
Molecular Weight | 221.25 g/mol |
Optical Rotation | D= -19 ± 2° (C=1 in MeOH) at 20°C |
Stereochemistry | D-configuration (R enantiomer) |
Appearance | Crystalline solid |
The compound's D-stereochemistry is particularly significant for its biological activity, as it affects how the molecule interacts with biological systems and contributes to its pharmaceutical applications . Unlike its L-counterpart, the D-configuration provides resistance to common proteolytic enzymes, potentially extending its half-life in biological systems.
Biological Activity and Pharmacological Properties
Acetyl-D-homophenylalanine demonstrates several significant biological activities that make it valuable for pharmaceutical applications. Its structural similarity to natural amino acids allows it to interact with various biological systems while providing resistance to normal metabolic degradation pathways due to its D-configuration.
The compound's biological significance is evident in its incorporation into several pharmaceutical drugs. The homophenylalanine core structure is particularly noteworthy in angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors . While the research results don't specifically detail the mechanism of action for Acetyl-D-homophenylalanine, related compounds sharing the homophenylalanine backbone have demonstrated effectiveness in treating hypertension and multiple myeloma .
The D-stereochemistry of this compound is particularly important, as D-amino acids can exhibit different biological properties compared to their L-counterparts. Research on various D-amino acids has shown they can play roles in neurotransmission, taste perception, and other physiological processes .
Applications
Peptide Synthesis
Acetyl-D-homophenylalanine serves as a valuable building block in peptide synthesis, enabling researchers to create specific peptide sequences with enhanced stability . The incorporation of this D-amino acid derivative into peptides can:
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Increase resistance to proteolytic degradation
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Create conformational constraints in peptide structures
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Alter the pharmacokinetic properties of the resulting peptides
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Enable the study of protein-peptide interactions with modified binding properties
These characteristics make Acetyl-D-homophenylalanine particularly useful for designing peptide-based drugs with improved bioavailability and duration of action.
Pharmaceutical Development
In pharmaceutical research and development, Acetyl-D-homophenylalanine plays a significant role in designing novel therapeutics . Its applications include:
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Development of drugs targeting neurological disorders, leveraging its structural similarity to neurotransmitter precursors
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Incorporation into ACE inhibitors like enalapril, lisinopril, and benazepril, which are crucial for treating hypertension and heart failure
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Use in the proteasome inhibitor carfilzomib, approved by the U.S. Food and Drug Administration for treating multiple myeloma
The compound's unique structural features allow pharmaceutical chemists to develop drugs with specific binding properties and improved therapeutic profiles.
Biochemical Research
Researchers employ Acetyl-D-homophenylalanine in various biochemical studies to understand fundamental biological processes . Key research applications include:
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Investigation of enzyme activity, particularly proteases and peptidases
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Studies on protein folding mechanisms, using the compound as a probe
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Research into disease mechanisms at the molecular level
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Structure-activity relationship studies for drug design optimization
These research applications contribute to expanding our understanding of biological processes and disease pathways, ultimately leading to new therapeutic approaches.
Analytical Chemistry
In analytical chemistry, Acetyl-D-homophenylalanine serves important functions in various techniques :
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Used in chromatographic methods for separating complex mixtures
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Employed as a standard for calibrating analytical instruments
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Applied in the identification and quantification of compounds in biological samples
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Utilized in enantioselective analysis of amino acids and related compounds
These applications highlight the compound's utility beyond direct therapeutic use, extending to fundamental analytical methods that support diverse scientific disciplines.
Comparative Analysis
To better understand Acetyl-D-homophenylalanine's unique properties, a comparative analysis with related compounds provides valuable context:
Compound | Structure | Primary Applications | Distinctive Features |
---|---|---|---|
Acetyl-D-homophenylalanine | R-2-(Ac-amino)-4-phenylbutyric acid | Peptide synthesis, drug development, biochemical research | D-stereochemistry, acetylated amino group, extended carbon chain |
L-Homophenylalanine | Similar structure with L-configuration | Pharmaceutical synthesis, particularly ACE inhibitors | L-stereochemistry, precursor to multiple pharmaceuticals |
D-Phenylalanine | Similar core with shorter carbon chain | Nutritional supplements, analgesic properties | Lacks extended carbon chain, different biological activity |
L-Phenylalanine | Natural amino acid with L-configuration | Dietary component, neurotransmitter precursor | Essential amino acid, different metabolic pathway |
This comparison illustrates how subtle structural differences significantly impact the biological activity and applications of these related compounds.
Research Findings and Future Directions
Current research on Acetyl-D-homophenylalanine and related compounds continues to expand our understanding of their potential applications. The identification of biosynthetic pathways for homophenylalanine represents a significant advancement, potentially enabling more efficient and sustainable production methods .
Research by Koketsu et al. demonstrated that heterologous expression of homophenylalanine biosynthesis genes (hphABCD) in Escherichia coli could achieve fermentative production of L-Hph from L-Phe, with yields reaching approximately 630 mg/liter after optimization . This approach represents a promising alternative to traditional chemoenzymatic syntheses.
Further investigations into the substrate specificity of these biosynthetic enzymes revealed that the L-Hph-producing strain could also produce fluorinated Hph analogs and homotyrosine (Hty) . This finding suggests potential for generating diverse derivatives with modified properties for specialized applications.
Future research directions may include:
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Development of more efficient biocatalytic routes for stereoselective synthesis
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Exploration of novel pharmaceutical applications beyond current uses
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Investigation of structure-activity relationships to optimize biological activity
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Further understanding of the molecular mechanisms underlying its cosmetic applications
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